

Technical Support Center: DQP-1105 Electrophysiology

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Compound of Interest		
Compound Name:	DQP-1105	
Cat. No.:	B11929067	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **DQP-1105** in electrophysiology experiments.

Troubleshooting Guides and FAQs

Question: I am not seeing any inhibition of NMDA receptor currents with **DQP-1105**. What could be the reason?

Answer: There are several potential reasons for a lack of inhibition:

- Incorrect NMDA Receptor Subunit Expression: DQP-1105 is a selective negative allosteric
 modulator for NMDA receptors containing GluN2C or GluN2D subunits.[1][2] It shows
 significantly lower potency for GluN2A and GluN2B-containing receptors.[1][2] Ensure that
 your expression system (e.g., HEK cells or oocytes) or the native tissue you are studying
 expresses GluN2C or GluN2D subunits.
- Solubility Issues: DQP-1105 has limited aqueous solubility. Its maximum solubility in oocyte recording buffer with 0.1% DMSO after 1 hour is 27 μM.[1] Ensure that the compound is fully dissolved in your recording solution. It is recommended to first dissolve DQP-1105 in a stock solution of DMSO and then dilute it to the final concentration in the external solution immediately before use.
- Agonist Concentration: The inhibitory effect of DQP-1105 can be influenced by the concentration of glutamate.[3] While it is a non-competitive inhibitor, meaning its effect







cannot be completely overcome by increasing agonist concentrations, its potency can be dependent on agonist binding.[2][3] Consider using an EC80 concentration of glutamate and glycine to elicit robust currents and observe clear inhibition.[1]

Question: The peak current response is only slightly reduced, but the steady-state current is strongly inhibited. Is this expected?

Answer: Yes, this is a characteristic effect of **DQP-1105**. Pre-application of **DQP-1105** may only modestly reduce the peak current response, while a more pronounced inhibition is observed in the steady-state current.[3][4] This is indicative of an agonist-induced increase in the potency of **DQP-1105**, leading to a re-equilibration of the inhibitor after the agonist binds.[3]

Question: What is the mechanism of action for **DQP-1105**?

Answer: **DQP-1105** is a non-competitive, voltage-independent negative allosteric modulator of GluN2C/D-containing NMDA receptors.[2][3] It inhibits receptor function without directly competing with glutamate or glycine for their binding sites.[2] Evidence suggests that **DQP-1105** inhibits a pregating step in receptor activation without altering the single-channel conductance or the stability of the open pore.[1][2] It binds to a novel site in the lower, membrane-proximal portion of the agonist-binding domain.[2]

Quantitative Data Summary

The following tables summarize the inhibitory effects of **DQP-1105** on various NMDA receptor subtypes as determined by two-electrode voltage-clamp in Xenopus oocytes and whole-cell voltage-clamp in mammalian cells.

Table 1: IC50 Values of **DQP-1105** for Different NMDA Receptor Subunits



Receptor Subunit	IC₅₀ (μM) in Xenopus oocytes	IC50 (μM) in Mammalian Cells
GluN1/GluN2A	>100	~150
GluN1/GluN2B	>100	>100
GluN1/GluN2C	7.0	4.8
GluN1/GluN2D	2.7	1.3

Data compiled from multiple studies.[1][3]

Table 2: DQP-1105 Inhibition of Current Responses

Receptor Subunit	DQP-1105 Concentration (μM)	Inhibition of Steady-State Current (% of control)
GluN1/GluN2A	33	35 ± 3%
GluN1/GluN2D	30	99.8 ± 0.1%

Data from whole-cell voltage-clamp recordings.[1]

Experimental Protocols Whole-Cell Voltage-Clamp Electrophysiology in HEK293 Cells

This protocol is a general guideline for assessing the effect of **DQP-1105** on recombinant NMDA receptors expressed in HEK293 cells.

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
 - Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 and GluN2D) using a suitable transfection reagent. A plasmid for GFP can be included to identify transfected cells.



• Plate cells on glass coverslips and allow for expression for 24-48 hours.

Solutions:

- External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
- Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.
- Agonist Solution: Prepare a stock of 100 mM glutamate and 100 mM glycine in water.
 Dilute in the external solution to the final desired concentrations (e.g., 100 μM glutamate and 100 μM glycine).
- DQP-1105 Solution: Prepare a 10 mM stock solution of DQP-1105 in DMSO. Dilute this stock in the agonist-containing external solution to the final desired concentration (e.g., 1-30 μM). Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.

Recording Procedure:

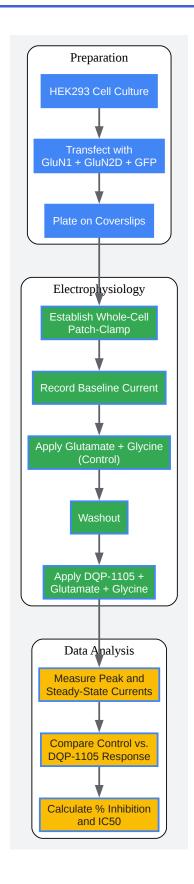
- Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
- Identify transfected cells (e.g., by GFP fluorescence).
- \circ Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 M Ω) filled with the internal solution.
- Clamp the cell at a holding potential of -60 mV.
- Establish a stable baseline current in the external solution.
- Rapidly apply the agonist solution to elicit an NMDA receptor-mediated current.
- After washout and return to baseline, apply the DQP-1105 containing agonist solution and record the inhibited current.



 To assess the effect on peak vs. steady-state current, you can pre-apply DQP-1105 in the external solution before co-application with the agonists.

Visualizations

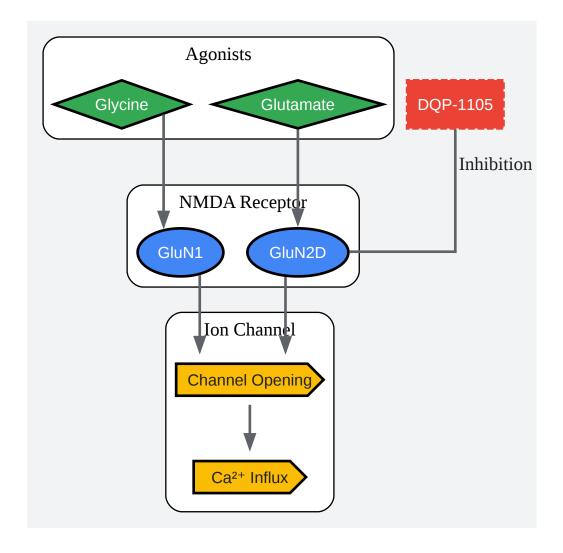




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Figure 1. Experimental workflow for assessing **DQP-1105** effects.





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Figure 2. DQP-1105 mechanism of action on NMDA receptors.

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References

- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Development of a Dihydroquinoline—Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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